N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide
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Overview
Description
N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide is a complex organic compound that features a unique combination of a cyanocyclopropyl group and a naphthalen-2-yl formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanocyclopropyl Group: This step involves the cyclopropanation of an appropriate alkene with a cyanide source under controlled conditions.
Attachment of the Naphthalen-2-yl Group: The naphthalen-2-yl group is introduced through a formylation reaction, where naphthalene is reacted with a formylating agent.
Amidation Reaction: The final step involves the coupling of the cyanocyclopropyl intermediate with the naphthalen-2-yl formamido group through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalen-2-yl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is investigated for its use in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The cyanocyclopropyl group and the naphthalen-2-yl formamido group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl-acetic acid: This compound shares the naphthalen-2-yl group but differs in its overall structure and functional groups.
Naphthalen-2-yl-benzamide: Similar in having a naphthalen-2-yl group, but with a benzamide moiety instead of the cyanocyclopropyl group.
Uniqueness
N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide is unique due to the presence of both the cyanocyclopropyl and naphthalen-2-yl formamido groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
IUPAC Name |
N-[3-[(1-cyanocyclopropyl)amino]-3-oxopropyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c19-12-18(8-9-18)21-16(22)7-10-20-17(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11H,7-10H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZINLYHIFBYEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCNC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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